TGFbeta1-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TGFbeta1-IN-1 is a small molecule inhibitor that targets the transforming growth factor beta 1 (TGF-beta1) signaling pathway. TGF-beta1 is a multifunctional cytokine that plays a crucial role in regulating cell growth, differentiation, and apoptosis. Dysregulation of TGF-beta1 signaling is implicated in various diseases, including cancer, fibrosis, and inflammatory conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TGFbeta1-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of specific starting materials and reagents to form the core scaffold of the molecule.
Functional Group Modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.
Purification: The final compound is purified using techniques like column chromatography and recrystallization to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing automated systems for purification. The use of high-throughput screening and process optimization ensures the efficient production of the compound on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
TGFbeta1-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other reagents used for functional group replacement.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Aplicaciones Científicas De Investigación
TGFbeta1-IN-1 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of TGF-beta1 in tumor progression and metastasis.
Fibrosis Studies: this compound is employed to investigate the mechanisms of fibrosis in various tissues, including the liver, lungs, and kidneys.
Inflammatory Conditions: The compound is used to explore the role of TGF-beta1 in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Mecanismo De Acción
TGFbeta1-IN-1 exerts its effects by inhibiting the TGF-beta1 signaling pathway. The compound binds to the TGF-beta1 receptor, preventing the activation of downstream signaling molecules such as Smad2/3. This inhibition disrupts the transcription of target genes involved in cell growth, differentiation, and apoptosis. Additionally, this compound can modulate non-Smad pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways .
Comparación Con Compuestos Similares
Similar Compounds
SB431542: Another TGF-beta1 inhibitor that targets the TGF-beta receptor kinase domain.
LY364947: A selective inhibitor of TGF-beta receptor type I kinase.
Galunisertib (LY2157299): An oral small molecule inhibitor of TGF-beta receptor type I kinase.
Uniqueness
TGFbeta1-IN-1 is unique due to its high specificity for TGF-beta1 signaling and its ability to inhibit both Smad-dependent and non-Smad pathways. This dual inhibition makes it a valuable tool for studying the complex roles of TGF-beta1 in various biological processes and diseases .
Propiedades
Fórmula molecular |
C22H24N2O3 |
---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
N-cyclopentyl-3-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzamide |
InChI |
InChI=1S/C22H24N2O3/c1-27-20-12-9-16(10-13-20)11-14-21(25)23-19-8-4-5-17(15-19)22(26)24-18-6-2-3-7-18/h4-5,8-15,18H,2-3,6-7H2,1H3,(H,23,25)(H,24,26)/b14-11+ |
Clave InChI |
TZERIKHLXBOLFD-SDNWHVSQSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(=O)NC3CCCC3 |
SMILES canónico |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(=O)NC3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.